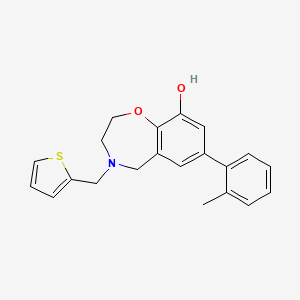![molecular formula C17H16INOS B5406098 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B5406098.png)
3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide, also known as Mito-SOX, is a fluorescent dye used in scientific research to detect reactive oxygen species (ROS) in living cells. ROS are molecules that are produced naturally in cells during metabolic processes, but can also be generated by external factors such as radiation, pollution, and certain chemicals. Excessive ROS can cause damage to cells and contribute to the development of various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the ability to detect and measure ROS levels is important for understanding their role in disease pathogenesis and developing new therapies.
作用机制
3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide works by selectively reacting with superoxide, a type of ROS that is produced in mitochondria. When this compound reacts with superoxide, it becomes oxidized and emits fluorescence, which can be detected using a fluorescence microscope or a flow cytometer. The intensity of the fluorescence is proportional to the amount of superoxide present in the cell, allowing researchers to measure ROS levels in real-time.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on cells. It is a non-toxic dye that is designed to selectively detect superoxide without interfering with other cellular processes.
实验室实验的优点和局限性
One advantage of 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide is its selectivity for superoxide, which allows researchers to specifically measure this type of ROS without interference from other molecules. In addition, this compound is a non-toxic dye that can be used in living cells without causing damage or altering cellular function.
One limitation of this compound is its dependence on mitochondrial function. Since superoxide is primarily produced in mitochondria, this compound may not accurately reflect ROS levels in other cellular compartments. In addition, this compound is not suitable for measuring other types of ROS, such as hydrogen peroxide or nitric oxide.
未来方向
There are several potential future directions for research involving 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide. One area of interest is the development of new compounds that can selectively detect other types of ROS or that can be used in non-mitochondrial compartments. Another area of interest is the use of this compound in clinical research, particularly in the development of new therapies for diseases that involve ROS dysregulation. Finally, there is potential for this compound to be used in combination with other imaging techniques to provide a more complete picture of cellular function and disease pathogenesis.
合成方法
3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The exact method may vary depending on the laboratory and the desired purity of the final product. One common synthesis method involves the reaction of 2-hydroxybenzaldehyde with ethyl 2-bromoacetate to form a benzaldehyde intermediate, which is then reacted with 2-aminothiophenol to form the benzothiazole ring. The resulting compound is then reacted with iodine to form the final product, this compound.
科学研究应用
3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide has been widely used in scientific research to study the role of ROS in various cellular processes and disease states. For example, this compound has been used to investigate the effects of ROS on mitochondrial function, cell signaling pathways, and apoptosis. In addition, this compound has been used to study the effects of antioxidants and other compounds on ROS levels and cellular function.
属性
IUPAC Name |
2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS.HI/c1-2-18-14-8-4-6-10-16(14)20-17(18)12-11-13-7-3-5-9-15(13)19;/h3-12H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBLACVOLTTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=CC=C3O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=CC=C3O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-methylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5406016.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5406022.png)
![2-chloro-N-[2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethyl]benzamide dihydrochloride](/img/structure/B5406026.png)
![{[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]methyl}amine dihydrochloride](/img/structure/B5406034.png)
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5406046.png)
![2-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5406052.png)
![2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B5406054.png)
![ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5406061.png)
![{2-oxo-2-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}amine dihydrochloride](/img/structure/B5406071.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5406079.png)


![2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5406110.png)
![3-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5406112.png)
